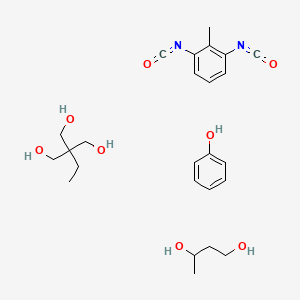

Butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Butane-1,3-diol; 1,3-diisocyanato-2-methylbenzene; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; phenol” is a complex mixture of four distinct chemical entities, each with unique properties and applications. Butane-1,3-diol is a diol with applications in flavoring and as a precursor to antibiotics . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a triol used in the synthesis of various polymers . Phenol is a well-known aromatic compound with applications in the production of plastics, resins, and as a disinfectant .

Vorbereitungsmethoden

Butane-1,3-diol: Butane-1,3-diol can be synthesized through the hydrogenation of 3-hydroxybutanal . Industrially, it is produced by the catalytic hydrogenation of acetaldehyde and formaldehyde .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is synthesized by the phosgenation of toluene diamine . This process involves the reaction of toluene diamine with phosgene to produce the diisocyanate .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized by the aldol condensation of formaldehyde and acetone, followed by hydrogenation .

Phenol: Phenol is industrially produced through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .

Analyse Chemischer Reaktionen

Butane-1,3-diol: Butane-1,3-diol undergoes oxidation to form butanone and reduction to form butane . It can also undergo dehydration to form butadiene .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with compounds containing active hydrogen, such as alcohols and amines, to form polyurethanes . It can also undergo self-polymerization to form isocyanurates .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo esterification reactions to form polyesters . It can also react with isocyanates to form polyurethanes .

Phenol: Phenol undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . It can also undergo oxidation to form quinones .

Wissenschaftliche Forschungsanwendungen

Butane-1,3-diol: Butane-1,3-diol is used in the synthesis of antibiotics and as a flavoring agent . It is also researched for its potential in inducing ketogenesis .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene is extensively used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and sealants . It is also studied for its toxicological effects and environmental impact .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in the synthesis of various polymers, including polyesters and polyurethanes . It is also researched for its potential in biomedical applications .

Phenol: Phenol is used in the production of plastics, resins, and as a disinfectant . It is also studied for its antimicrobial properties and potential use in medical applications .

Wirkmechanismus

Butane-1,3-diol: Butane-1,3-diol exerts its effects through its metabolism to beta-hydroxybutyrate, which induces ketogenesis .

1,3-diisocyanato-2-methylbenzene: 1,3-diisocyanato-2-methylbenzene reacts with hydroxyl and amine groups to form urethane linkages, leading to the formation of polyurethanes .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol acts as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting polymers .

Phenol: Phenol exerts its antimicrobial effects by denaturing proteins and disrupting cell membranes .

Vergleich Mit ähnlichen Verbindungen

Butane-1,3-diol: Similar compounds include 1,2-butanediol, 1,4-butanediol, and 2,3-butanediol . Butane-1,3-diol is unique in its ability to induce ketogenesis .

1,3-diisocyanato-2-methylbenzene: Similar compounds include 2,4-diisocyanato-1-methylbenzene and 1,2-diisocyanato-3-methylbenzene . 1,3-diisocyanato-2-methylbenzene is unique in its reactivity and applications in polyurethane production .

2-ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar compounds include glycerol and trimethylolpropane . 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique in its structure and applications in polymer synthesis .

Phenol: Similar compounds include cresols and resorcinol . Phenol is unique in its widespread use and antimicrobial properties .

Eigenschaften

Molekularformel |

C25H36N2O8 |

|---|---|

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

butane-1,3-diol;1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;phenol |

InChI |

InChI=1S/C9H6N2O2.C6H14O3.C6H6O.C4H10O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-6;1-4(6)2-3-5/h2-4H,1H3;7-9H,2-5H2,1H3;1-5,7H;4-6H,2-3H2,1H3 |

InChI-Schlüssel |

WUYRIQIUJVJTKY-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.CC(CCO)O.C1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)